An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride |
| CAS Number | 1683-49-4[1] |
| Molecular Formula | C₁₂H₁₅ClF₃NO[1] |
| Molecular Weight | 281.70 g/mol [2] |
| Melting Point | 190-196 °C[1] |
| Appearance | Off-white to beige powder |
| Solubility | Soluble in water |
Structure:
Caption: Chemical structure of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride.
Synthesis
The synthesis of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is typically achieved through a two-step process involving a Grignard reaction followed by the deprotection of a nitrogen-protecting group and subsequent salt formation.
Caption: Synthetic workflow for 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride.
Experimental Protocols
Step 1 & 2: Synthesis of tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate
This procedure is adapted from established methods for the synthesis of similar 4-aryl-4-hydroxypiperidines.
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
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Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
Step 3: Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol Hydrochloride
This protocol is based on standard N-Boc deprotection procedures.[3][4][5]
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Deprotection: The purified tert-butyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (1.0 equivalent) is dissolved in a minimal amount of dioxane. A solution of 4M HCl in dioxane (3-5 equivalents) is added to the stirred solution at room temperature.[3]
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Isolation: The reaction is stirred for 2-4 hours, during which the hydrochloride salt of the product typically precipitates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride as a solid.
Characterization
The structure and purity of the synthesized 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride are confirmed by various spectroscopic methods.
Caption: Workflow for the characterization of the final product.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected characterization data for 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 (br s) | Broad Singlet | 2H | NH₂ ⁺ |
| ~7.8-7.5 (m) | Multiplet | 4H | Ar-H |
| ~6.0 (s) | Singlet | 1H | OH |
| ~3.2-3.0 (m) | Multiplet | 4H | Piperidine-H (axial & equatorial) |
| ~2.2-2.0 (m) | Multiplet | 2H | Piperidine-H (axial) |
| ~1.9-1.7 (m) | Multiplet | 2H | Piperidine-H (equatorial) |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C -CF₃ |
| ~130-120 | Ar-C H and C F₃ (quartet) |
| ~70 | C -OH |
| ~42 | Piperidine-C H₂ (adjacent to N) |
| ~35 | Piperidine-C H₂ |
Table 3: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 246.11 | [M+H]⁺ (of the free base) |
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch |
| ~3000-2800 | C-H stretch (aliphatic) |
| ~2700-2400 (broad) | N-H stretch (ammonium salt) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1350-1100 (strong) | C-F stretch |
| ~1100 | C-O stretch |
Safety Information
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride. The outlined synthetic route via a Grignard reaction is a reliable method for obtaining this valuable intermediate. The provided characterization data serves as a benchmark for researchers and scientists involved in the synthesis and application of this compound in drug discovery and development.
